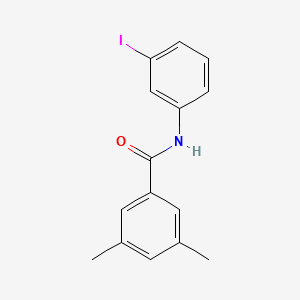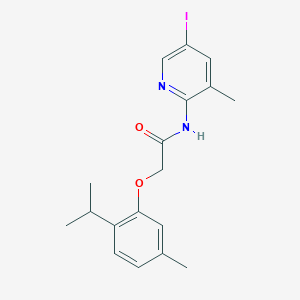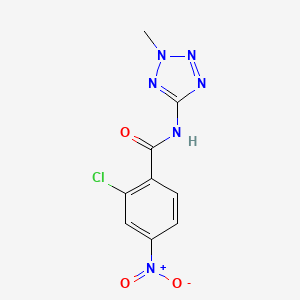
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
Overview
Description
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research. It is commonly known as MPPA and has shown great potential in various fields of study.
Mechanism of Action
MPPA binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation has been shown to have various effects on neuronal function, including the regulation of calcium homeostasis, the modulation of neurotransmitter release, and the regulation of ion channel activity. MPPA has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
MPPA has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which are important for neuronal growth and survival. MPPA has also been shown to have anti-inflammatory effects, reducing the activation of microglia and the production of pro-inflammatory cytokines. In addition, MPPA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Advantages and Limitations for Lab Experiments
MPPA has several advantages for lab experiments. It is a highly selective and potent ligand for sigma-1 receptors, allowing for precise modulation of their activity. MPPA is also stable and easy to handle, making it a reliable tool for research. However, MPPA does have some limitations. It has a short half-life in vivo, limiting its use in animal studies. In addition, MPPA has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for research involving MPPA. One area of interest is the role of sigma-1 receptors in pain perception and the potential for MPPA as a novel analgesic. Another area of interest is the potential for MPPA as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of MPPA and its effects on cellular signaling pathways.
Scientific Research Applications
MPPA has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and mood regulation. MPPA has been used to study the role of sigma-1 receptors in these processes, as well as their potential as therapeutic targets for various neurological disorders.
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-12-16(2)20(17(3)13-15)28(26,27)24-10-6-19(7-11-24)21(25)23-14-18-4-8-22-9-5-18/h4-5,8-9,12-13,19H,6-7,10-11,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSGXNQWDQPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Fluoro-phenyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3617381.png)
![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3617394.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617403.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-iodophenyl)acetamide](/img/structure/B3617422.png)
![N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617425.png)

![methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B3617458.png)
![1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3617466.png)
![3-(1-benzofuran-2-yl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617482.png)
![1-[(4-phenoxybenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617484.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3617489.png)

